

Spectroscopic Profile of Ethyl 2-(1H-pyrazol-1-yl)benzoate: A Technical Guide

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Compound of Interest

Compound Name: **Ethyl 2-(1H-pyrazol-1-yl)benzoate**

Cat. No.: **B173511**

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental spectroscopic data for **Ethyl 2-(1H-pyrazol-1-yl)benzoate** is not readily available in the reviewed scientific literature. The data presented herein is a predicted analysis based on the known spectroscopic properties of its constituent chemical moieties: the 2-(1H-pyrazol-1-yl)benzoic acid core and the ethyl ester group. This guide is intended to provide a reasonable estimation of the compound's spectroscopic characteristics to aid in its identification and characterization.

Introduction

Ethyl 2-(1H-pyrazol-1-yl)benzoate is a heterocyclic compound incorporating a pyrazole ring linked to an ethyl benzoate scaffold. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. A thorough understanding of the spectroscopic properties of such molecules is fundamental for their synthesis, purification, and structural elucidation. This technical guide provides a summary of the predicted spectroscopic data for **Ethyl 2-(1H-pyrazol-1-yl)benzoate** and detailed experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of **Ethyl 2-(1H-pyrazol-1-yl)benzoate**. These predictions are derived from the analysis of

structurally similar compounds, including 2-(1H-pyrazol-1-yl)benzoic acid and ethyl benzoate.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for **Ethyl 2-(1H-pyrazol-1-yl)benzoate**

Protons	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Ethyl (-CH ₃)	~1.3 - 1.4	Triplet	~7.1
Ethyl (-CH ₂)	~4.3 - 4.4	Quartet	~7.1
Pyrazole H-4	~6.4 - 6.5	Triplet	~2.2
Benzoate H-3	~7.9 - 8.0	Doublet	~7.8
Benzoate H-4	~7.5 - 7.6	Triplet	~7.5
Benzoate H-5	~7.6 - 7.7	Triplet	~7.6
Benzoate H-6	~7.8 - 7.9	Doublet	~7.7
Pyrazole H-3	~7.7 - 7.8	Doublet	~1.8
Pyrazole H-5	~8.0 - 8.1	Doublet	~2.5

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for **Ethyl 2-(1H-pyrazol-1-yl)benzoate**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
Ethyl (-CH ₃)	~14.2
Ethyl (-CH ₂)	~61.5
Benzoate C-4	~128.5
Benzoate C-6	~129.0
Pyrazole C-4	~107.0
Benzoate C-2	~130.0
Benzoate C-5	~131.0
Benzoate C-3	~132.0
Pyrazole C-5	~140.0
Pyrazole C-3	~141.0
Benzoate C-1	~135.0
Carbonyl (C=O)	~166.0

Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for **Ethyl 2-(1H-pyrazol-1-yl)benzoate**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity
C-H stretch (Aromatic)	3100 - 3000	Medium
C-H stretch (Aliphatic)	3000 - 2850	Medium
C=O stretch (Ester)	1725 - 1705	Strong
C=C stretch (Aromatic)	1600 - 1450	Medium-Strong
C-N stretch (Pyrazole)	1550 - 1480	Medium
C-O stretch (Ester)	1300 - 1100	Strong
C-H out-of-plane bend (Aromatic)	900 - 675	Strong

Sample Preparation: KBr pellet or thin film.

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Fragments for **Ethyl 2-(1H-pyrazol-1-yl)benzoate**

m/z	Predicted Fragment Ion
230	[M] ⁺ (Molecular Ion)
202	[M - C ₂ H ₄] ⁺
185	[M - OCH ₂ CH ₃] ⁺
157	[M - COOCH ₂ CH ₃] ⁺
144	[C ₉ H ₈ N ₂] ⁺
77	[C ₆ H ₅] ⁺

Ionization Method: Electron Ionization (EI).

Experimental Protocols

The following sections detail the standard experimental methodologies for the spectroscopic analysis of organic compounds like **Ethyl 2-(1H-pyrazol-1-yl)benzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-20 mg of the solid sample for ^1H NMR (20-50 mg for ^{13}C NMR).[1]
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial.[1] Ensure complete dissolution, using gentle vortexing or sonication if necessary.[1]
 - Filter the solution if any solid particles are present to prevent interference with the magnetic field homogeneity.
 - Using a Pasteur pipette, carefully transfer the solution into a clean, high-quality 5 mm NMR tube to a height of 4-5 cm.[1]
 - Cap the NMR tube securely.[1]
- Data Acquisition:
 - Wipe the outside of the NMR tube to remove any contaminants.[1]
 - Insert the NMR tube into a spinner turbine, adjusting the depth with a gauge.
 - Place the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
 - Acquire the ^1H and ^{13}C NMR spectra using standard pulse sequences.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Thin Solid Film Method):

- Dissolve a small amount (a few mg) of the solid sample in a volatile organic solvent (e.g., methylene chloride or acetone).[2][3]
- Place a drop of the resulting solution onto a clean, dry salt plate (e.g., KBr or NaCl).[2]
- Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[2]

- Data Acquisition:
 - Place the salt plate in the sample holder of the FT-IR spectrometer.
 - Acquire the background spectrum of the empty spectrometer.
 - Acquire the sample spectrum. The instrument records an interferogram, which is then Fourier-transformed by the computer to generate the infrared spectrum (absorbance or transmittance vs. wavenumber).[4]

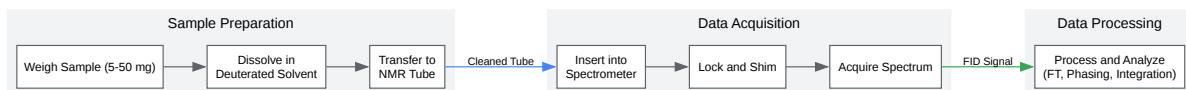
Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (typically around 1 mg/mL) in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[5]
 - For high-resolution mass spectrometry, further dilute this stock solution to the low $\mu\text{g/mL}$ or ng/mL range.
- Data Acquisition (Electron Ionization - EI):
 - Introduce the sample into the ion source of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.[6]
 - In the ion source, the sample molecules are bombarded with a high-energy electron beam, causing ionization and fragmentation.[6][7]
 - The resulting positive ions are accelerated into the mass analyzer.[6][7]

- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[6][7]
- The detector records the abundance of each ion, generating the mass spectrum.[6][7]

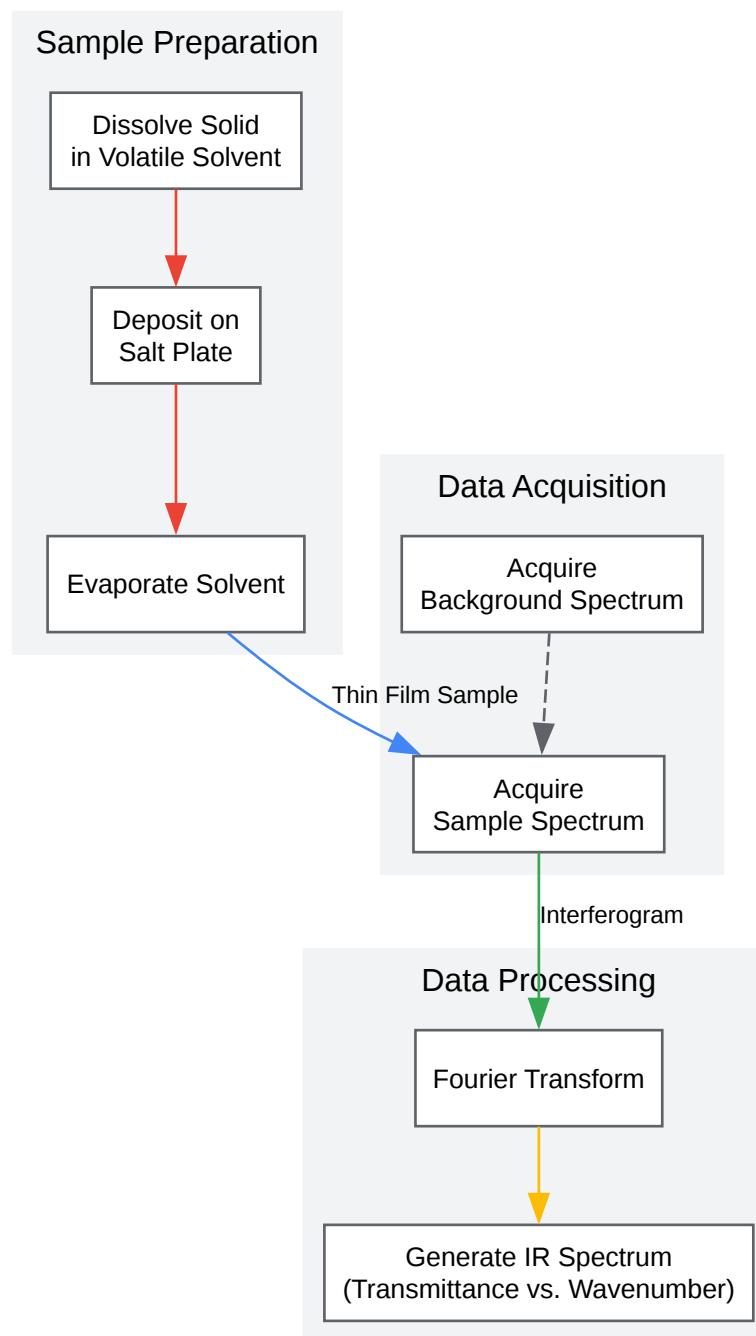
Visualizations

The following diagrams illustrate the general workflows for the key spectroscopic experiments.



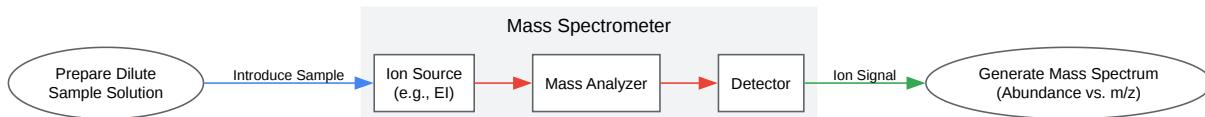
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Caption: General workflow for NMR spectroscopy.



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Caption: General workflow for FT-IR spectroscopy.



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Caption: General workflow for Mass Spectrometry.

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